N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O7/c1-11-24-20(35-26-11)9-28-21(30)13-6-17-18(34-10-33-17)7-15(13)27(22(28)31)8-19(29)25-12-3-4-16(32-2)14(23)5-12/h3-7H,8-10H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMPORYQHOOSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents findings from various studies.
Chemical Structure and Synthesis
The compound features a unique structure combining a chloro and methoxy group with a 1,2,4-oxadiazole moiety. The synthesis typically involves multi-step processes that may include condensation reactions and other organic transformations to achieve the desired functional groups.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 1,3,4-Oxadiazole derivatives | Antibacterial against Gram-positive and Gram-negative bacteria | |
| Azomethine derivatives | Antifungal and antibacterial activities |
The presence of the oxadiazole ring is critical for the observed biological effects, as it enhances binding to bacterial targets.
Anticancer Activity
The compound’s anticancer potential is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that:
- Mechanism of Action : The 1,3,4-oxadiazole scaffold interacts with enzymes such as thymidylate synthase and histone deacetylase (HDAC), leading to reduced tumor growth.
| Target Enzyme | Effect | Reference |
|---|---|---|
| Thymidylate Synthase | Inhibition leads to decreased DNA synthesis in cancer cells | |
| HDAC | Modulation results in altered gene expression associated with cancer progression |
Study 1: Antimicrobial Efficacy
In a pharmacological study involving various synthesized compounds similar to this compound, significant antibacterial activity was noted against strains such as Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Potential
A comprehensive review highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. The study demonstrated that these compounds could effectively inhibit cancer cell lines by targeting specific pathways involved in cell cycle regulation and apoptosis induction.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of oxadiazole and quinazoline moieties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines including prostate and breast cancer cells. Studies have reported IC50 values as low as 0.67 µM against specific cancer types, indicating strong cytotoxic effects .
2. Antimicrobial Properties
Compounds containing oxadiazole rings have been studied for their antimicrobial activities. The incorporation of the oxadiazole moiety into the structure may enhance the compound's ability to inhibit bacterial and fungal growth. Preliminary studies suggest that derivatives can exhibit potent antibacterial and antifungal activities, making them candidates for further development in treating infections .
3. Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes linked to disease processes. For example, some derivatives have been shown to inhibit alkaline phosphatase with promising binding affinities. Such enzyme inhibitors can play a crucial role in drug design for various metabolic disorders .
Agricultural Applications
1. Pesticidal Activity
The structural characteristics of N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide suggest potential use as a pesticide or herbicide. Compounds with similar functionalities have been evaluated for their capacity to control pests and diseases in crops. The oxadiazole component may contribute to its effectiveness in reducing fungal diseases in cereals .
2. Plant Growth Regulation
Research indicates that certain oxadiazole derivatives can function as plant growth regulators. This application is particularly relevant in enhancing crop yields and managing growth patterns under various environmental conditions.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Arafa et al., 2023 | Evaluated 1,3,4-oxadiazoles for anticancer activity; found significant cytotoxicity against various cancer cell lines with IC50 values < 1 µM | Anticancer drug development |
| Recent Pesticide Studies | Compounds similar to N-(3-chloro-4-methoxyphenyl)... showed effective antifungal activity against cereal pathogens | Agricultural pest control |
| Enzyme Inhibition Research | Identified strong inhibitors of alkaline phosphatase with binding energies indicating potential for therapeutic use | Drug design for metabolic disorders |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction progress be monitored?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves refluxing intermediates (e.g., 2-amino-oxadiazole derivatives) with chloroacetyl chloride in the presence of triethylamine as a base, followed by purification via recrystallization using solvents like pet-ether or ethanol-DMF mixtures . Reaction progress is monitored by thin-layer chromatography (TLC) to confirm intermediate formation and completion. For example, reports a 4-hour reflux with TLC monitoring (Rf = 0.6 in ethyl acetate/hexane).
Key Reaction Conditions :
| Reagent | Molar Ratio | Solvent | Time | Purification Method |
|---|---|---|---|---|
| Chloroacetyl chloride | 1:1 | Triethylamine/dioxane | 4–6 h | Filtration, recrystallization |
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), oxadiazole methyl groups (δ 2.5–3.0 ppm), and acetamide carbonyls (δ 165–170 ppm) .
- IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (e.g., Waters MicroMass ZQ 2000) to verify molecular ion peaks and fragmentation patterns .
Q. How to resolve discrepancies in spectral data during characterization?
Cross-validate using complementary techniques. For instance, if NMR signals overlap, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. If purity is questioned, use HPLC (e.g., 99.8% purity in ) or elemental analysis (±0.5% for C/H/N) .
Advanced Research Questions
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
Modify substituents on the oxadiazole or quinazolinone moieties to enhance target binding. demonstrates structure-guided design for FLAP inhibitors, where introducing electron-withdrawing groups (e.g., -Cl, -F) improved potency (IC50 < 10 nM). Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets like enzymes or receptors .
Q. How to address low yield in large-scale synthesis?
Optimize reaction parameters:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 h to 30 min) and improves yield by 15–20% .
- Catalyst screening : Test bases like DBU or K2CO3 for enhanced nucleophilic substitution efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
Q. What computational methods predict metabolic stability and toxicity?
Use in silico tools :
- ADMET Predictor : Estimates human clearance (e.g., ’s compound 69 with predicted low clearance).
- CYP3A4 inhibition assays : Mitigate drug-drug interaction risks by modifying metabolically labile groups (e.g., replacing methyl with cyclopropyl) .
Q. How to analyze crystallographic data for polymorph identification?
Employ single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). highlights SHELX’s robustness in resolving high-resolution structures, even for twinned crystals. Compare unit cell parameters and hydrogen-bonding networks to distinguish polymorphs .
Methodological Considerations
Q. Data Contradiction Analysis :
- If biological assay results conflict with computational predictions, validate using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).
- For synthetic intermediates with inconsistent melting points, perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
